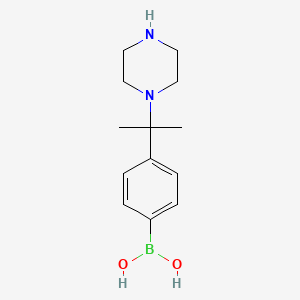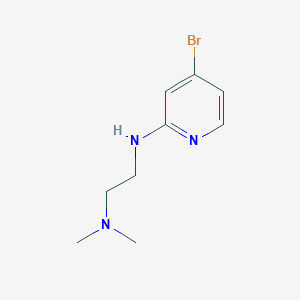
N-(4-bromopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine is an organic compound that features a bromopyridine moiety attached to a dimethylethane-1,2-diamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of 4-bromopyridine with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its bromopyridine moiety is a versatile pharmacophore that can interact with various biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.
Biological Research: The compound can be used as a probe to study biological processes and interactions. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biomolecules.
作用机制
The mechanism of action of N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can form hydrogen bonds, π-π interactions, and other non-covalent interactions with the target molecules, leading to the desired biological effects.
相似化合物的比较
N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine can be compared with other similar compounds, such as:
N-(pyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine: This compound lacks the bromine atom on the pyridine ring, which may affect its reactivity and biological activity.
N-(4-chloropyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine: The presence of a chlorine atom instead of bromine can lead to differences in chemical reactivity and interactions with biological targets.
The uniqueness of N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical and biological properties.
属性
分子式 |
C9H14BrN3 |
|---|---|
分子量 |
244.13 g/mol |
IUPAC 名称 |
N-(4-bromopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C9H14BrN3/c1-13(2)6-5-12-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
InChI 键 |
FXFNGJSPBCJIKU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC1=NC=CC(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


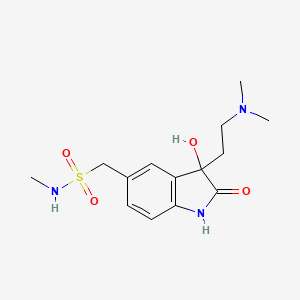


![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
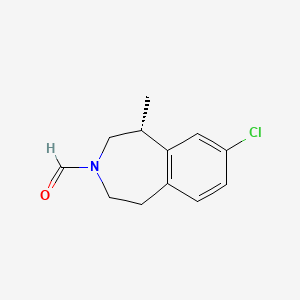
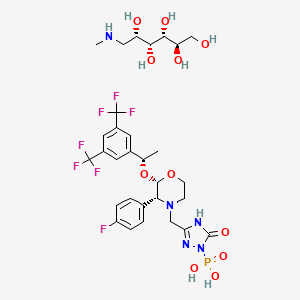
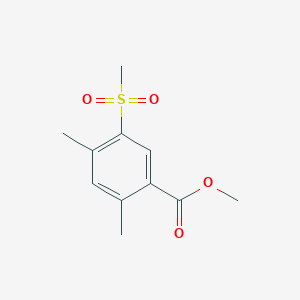
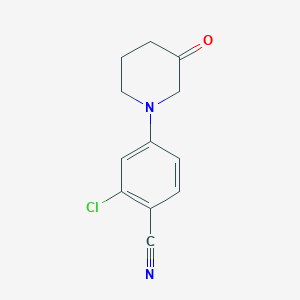
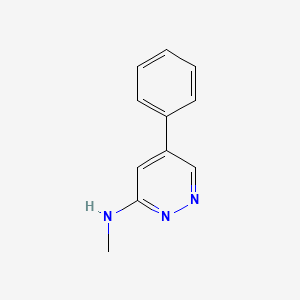
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)

